2-fluoro-5-methoxypyridine-4-sulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient and scalable reaction conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-methoxypyridine-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.
Scientific Research Applications
2-fluoro-5-methoxypyridine-4-sulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-5-methoxypyridine-4-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing for the formation of new chemical bonds through substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-fluoroalkoxypyridines: These compounds share the fluorinated pyridine core but have different substituents.
2-fluoro-3-bromopyridine: Another fluorinated pyridine derivative with different reactivity due to the presence of a bromine atom.
Uniqueness
2-fluoro-5-methoxypyridine-4-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group, which impart distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
CAS No. |
1261801-17-5 |
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Molecular Formula |
C6H5ClFNO3S |
Molecular Weight |
225.63 g/mol |
IUPAC Name |
2-fluoro-5-methoxypyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClFNO3S/c1-12-4-3-9-6(8)2-5(4)13(7,10)11/h2-3H,1H3 |
InChI Key |
BYKLUISAXHDROA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1S(=O)(=O)Cl)F |
Purity |
95 |
Origin of Product |
United States |
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